Gomisin M1

Descripción

isolated from kernels of Schisandra rubriflora; structure given in first source

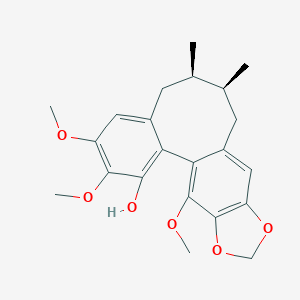

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318545 |

Source

|

| Record name | Gomisin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82467-50-3 |

Source

|

| Record name | Gomisin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Gomisin M1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the precise mechanism of action for Gomisin M1 is limited in publicly available scientific literature. This document synthesizes the available data for this compound and presents a probable mechanism based on robust studies of structurally similar compounds, primarily halogenated derivatives of Gomisin J. All data and proposed pathways should be interpreted with this consideration.

Executive Summary

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis that has demonstrated potent anti-HIV-1 activity. While the specific molecular interactions of this compound have not been extensively elucidated, compelling evidence from closely related compounds strongly suggests that its primary mechanism of action is the non-nucleoside inhibition of HIV-1 reverse transcriptase (RT) . This mode of action places this compound in a class of antiretroviral agents that allosterically bind to and inactivate a critical enzyme for viral replication.

Anti-HIV-1 Activity of this compound

This compound has been identified as a potent inhibitor of HIV-1 replication in cell-based assays. The key quantitative data available for its antiviral activity is summarized below.

| Compound | Assay System | Parameter | Value | Citation |

| This compound | HIV-1 infected H9 T cell lines | EC50 | <0.65 μM | [1] |

Table 1: Anti-HIV-1 Potency of this compound

Proposed Mechanism of Action: Non-Nucleoside Inhibition of HIV-1 Reverse Transcriptase

The most direct mechanistic insight for the anti-HIV activity of this compound comes from studies on halogenated derivatives of the closely related lignan, Gomisin J. These studies have demonstrated that these compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2][3].

Key Evidence for Reverse Transcriptase Inhibition by a Related Gomisin

-

Direct Enzymatic Inhibition: A halogenated derivative of Gomisin J, referred to as compound 1506, was shown to directly inhibit the activity of HIV-1 reverse transcriptase in in vitro assays[2].

-

Early-Stage Inhibition of HIV Life Cycle: Time-of-addition experiments indicated that the antiviral activity of the Gomisin J derivative occurs during the early phase of the HIV life cycle, which is consistent with the inhibition of reverse transcription[2].

-

Genetic Basis of Resistance: An HIV-1 mutant resistant to the Gomisin J derivative was found to have a specific mutation (Tyr to Leu at position 188) within the coding region of the reverse transcriptase enzyme[2]. This provides strong genetic evidence that RT is the direct target.

-

Synergistic Effects: The Gomisin J derivative exhibited synergistic antiviral effects when used in combination with known nucleoside RT inhibitors like AZT (3'-azido-3'-deoxythymidine) and ddC (2',3'-dideoxycytidine)[2].

Proposed Signaling Pathway of this compound in HIV-1 Inhibition

Based on the evidence from related compounds, the following signaling pathway illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available in the reviewed literature. However, based on the studies of related compounds, the following methodologies would be key to confirming its mechanism.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of purified HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated labeled dNTPs.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of RT inhibition at each concentration of this compound and determine the IC50 value.

-

Time-of-Addition Assay

This cell-based assay helps to determine at which stage of the HIV-1 life cycle an antiviral compound is active.

-

Materials:

-

HIV-1 permissive cell line (e.g., H9 T-cells)

-

High-titer HIV-1 stock

-

This compound

-

Control antiviral drugs with known mechanisms of action (e.g., an entry inhibitor, an RT inhibitor, a protease inhibitor)

-

p24 antigen ELISA kit

-

-

Procedure:

-

Infect the target cells with HIV-1.

-

Add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

Culture the cells for a period sufficient for one round of replication (e.g., 48-72 hours).

-

Measure the amount of HIV-1 p24 antigen in the culture supernatant using an ELISA.

-

The time point at which the addition of this compound no longer inhibits viral replication indicates the stage of the viral life cycle that is targeted.

-

Experimental Workflow Diagram

Caption: Workflow for elucidating the anti-HIV mechanism of this compound.

Mechanisms of Action of Other Gomisins

While data on this compound is sparse, other members of the Gomisin family have been studied more extensively for various biological activities, primarily in the context of cancer and liver disease. These findings highlight the diverse signaling pathways that can be modulated by this class of compounds.

| Gomisin | Primary Activity | Mechanism of Action | Cell/System |

| Gomisin A | Anticancer | Inhibition of AMPK and ERK/JNK pathways[4] | Melanoma cells |

| Anticancer | G1 cell cycle arrest via STAT1 pathway[5] | HeLa cells | |

| Gomisin G | Muscle Atrophy | Enhanced mitochondrial biogenesis via Sirt1/PGC-1α pathway[6] | Muscle cells |

| Gomisin J | Vasodilation | Activation of endothelial nitric oxide synthase (eNOS)[7] | Rat aorta |

| Anticancer | Induction of necroptosis and apoptosis[8] | Breast cancer cells | |

| Gomisin L1 | Anticancer | Apoptosis induction via NADPH oxidase (NOX) dependent ROS production[8] | Ovarian cancer cells |

| Gomisin N | Anti-liver Cancer | Inhibition of PI3K-Akt pathway and regulation of mTOR-ULK1 | Liver cancer cells |

| Hepatoprotective | Promotion of SIRT1-AMPK signaling | Ethanol-induced liver injury model | |

| Gomisin M2 | Anti-breast Cancer | Downregulation of the Wnt/β-Catenin pathway | Breast cancer stem cells |

Table 2: Summary of Mechanisms of Action for Various Gomisins

Conclusion and Future Directions

This compound is a promising anti-HIV agent with potent activity. While direct mechanistic studies are lacking, evidence from the closely related Gomisin J strongly suggests that this compound functions as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. Future research should focus on validating this proposed mechanism through direct enzymatic and cell-based assays. Furthermore, structural studies, such as co-crystallization of this compound with HIV-1 RT, would provide definitive evidence and could guide the development of more potent derivatives. The diverse biological activities of other Gomisins also suggest that the therapeutic potential of this compound may extend beyond its antiviral effects, warranting broader investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin M1: A Technical Guide on its Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound, with a particular focus on its anti-HIV and potential anti-cancer properties. Detailed experimental methodologies, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and structurally elucidated in 1982 by Yukinobu Ikeya and his colleagues from the fruits of Schisandra chinensis Baill. (Schisandraceae)[1]. This discovery was part of a broader investigation into the chemical constituents of this traditional medicinal plant, which led to the identification of several new lignans, including gomisins L1, L2, and M2, alongside this compound[1]. The structure of this compound was determined through chemical and spectral analysis[1]. A related compound, Gomisin M2, has also been isolated from Schisandra rubriflora[2].

Initially, the biological activities of this compound were not extensively explored. However, subsequent research has revealed its potential as a potent antiviral and anti-cancer agent.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₆O₆[3] |

| Molecular Weight | 386.4 g/mol [3] |

| IUPAC Name | 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol[3] |

| CAS Number | 82467-50-3[3] |

Biological Activities and Mechanism of Action

Anti-HIV Activity

This compound has demonstrated potent anti-HIV activity. Studies have shown it to be a potent agent against HIV-1 with an EC₅₀ of less than 0.65 μM in H9 T cell lines[4]. The therapeutic index (TI) for its anti-HIV-1 activity is greater than 68[4].

While the precise mechanism of action for this compound is not fully elucidated, related gomisins, such as halogenated derivatives of gomisin J, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT)[5][6]. This suggests that this compound may also exert its anti-HIV effects through the inhibition of this critical viral enzyme. The early phase of the HIV life cycle is inhibited by these compounds[5].

Potential Anti-Cancer Activity and Signaling Pathways

Direct studies on the anti-cancer signaling pathways modulated by this compound are limited. However, extensive research on other members of the gomisin family provides strong indications of its potential mechanisms. Several gomisins have been shown to exert anti-cancer effects by modulating key cellular signaling pathways.

-

PI3K-Akt-mTOR Pathway: Gomisin N has been shown to inhibit the PI3K-Akt pathway and regulate the mTOR-ULK1 pathway in liver cancer cells, leading to reduced cell viability and apoptosis[7].

-

AMPK/p38 and ERK/JNK Pathways: Gomisin A has been found to suppress colorectal cancer lung metastasis by inducing apoptosis through the AMPK/p38 pathway[8]. It also ameliorates metastatic melanoma by inhibiting AMPK and ERK/JNK-mediated cell survival[8].

-

NADPH Oxidase and ROS Production: Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase[9].

-

STAT1 Pathway: Gomisin A, in combination with TNF-α, enhances G1 cell cycle arrest in HeLa cells by suppressing the expression of signal transducer and activator of transcription 1 (STAT1)[10].

Based on the activities of its structural analogs, it is plausible that this compound may also exert anti-cancer effects through the modulation of these or similar signaling pathways. Further research is required to delineate the specific molecular targets of this compound in cancer cells.

Quantitative Bioactivity Data

| Compound | Activity | Cell Line | Parameter | Value | Reference |

| This compound | Anti-HIV-1 | H9 T cells | EC₅₀ | <0.65 μM | [4] |

| Gomisin M2 | Anti-HIV | EC₅₀ | 2.4 μM | ||

| Halogenated Gomisin J derivative (1506) | Anti-HIV-1 | MT-4 T cells | ED₅₀ | 0.1 to 0.5 μM | [5][6] |

| Gomisin L1 | Cytotoxicity | A2780 ovarian cancer | IC₅₀ | 21.92 ± 0.73 μM | [9] |

| Gomisin L1 | Cytotoxicity | SKOV3 ovarian cancer | IC₅₀ | 55.05 ± 4.55 μM | [9] |

| Gomisin A | Cytotoxicity | CT26 colorectal cancer | IC₅₀ | >20 μM | [8] |

| Gomisin A | Cytotoxicity | HT29 colorectal cancer | IC₅₀ | >20 μM | [8] |

Experimental Protocols

General Protocol for Anti-HIV Activity Assessment (MTT Assay)

This protocol is a generalized procedure based on common methods for evaluating anti-HIV activity and can be adapted for testing this compound.

-

Cell Culture: Maintain a culture of a suitable T-cell line (e.g., H9 or MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the compound in the culture medium.

-

Infection: Seed the T-cells in a 96-well plate. Infect the cells with a known titer of HIV-1. A set of wells should remain uninfected as a negative control.

-

Treatment: Immediately after infection, add the different concentrations of this compound to the appropriate wells.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period of 4-5 days.

-

MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC₅₀ value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus, can then be calculated[11].

General Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method to assess the direct inhibitory effect of this compound on HIV-1 RT.

-

Reagents: Obtain recombinant HIV-1 reverse transcriptase and a commercially available RT assay kit, which typically includes a poly(A) template, oligo(dT) primer, dNTPs (with one being labeled, e.g., ³H-dTTP or biotin-dUTP), and reaction buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a microplate, combine the reaction buffer, template/primer, labeled and unlabeled dNTPs, and the various concentrations of this compound. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

-

Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the label used (e.g., scintillation counting for ³H-dTTP or a colorimetric/chemiluminescent reaction for biotin-dUTP).

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.

Visualizations

Signaling Pathways Potentially Modulated by Gomisins

Caption: Putative signaling pathways modulated by various gomisins in cancer cells.

Experimental Workflow for Anti-HIV Activity Screening

Caption: General experimental workflow for determining the anti-HIV activity of this compound.

Conclusion

This compound, a lignan from Schisandra chinensis, has demonstrated significant biological activity, most notably as a potent anti-HIV agent. While its exact mechanisms of action are still under investigation, preliminary evidence and the activities of related compounds suggest that it may function as a non-nucleoside reverse transcriptase inhibitor. Furthermore, the broader family of gomisins exhibits a range of anti-cancer properties through the modulation of critical cellular signaling pathways, highlighting a promising avenue for future research into this compound's therapeutic potential in oncology. This technical guide provides a foundational resource for scientists and researchers to further explore and unlock the full therapeutic potential of this intriguing natural product.

References

- 1. medicinalcrop.org [medicinalcrop.org]

- 2. mdpi.com [mdpi.com]

- 3. R(+)-Gomisin M1 | C22H26O6 | CID 5321170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-human immunodeficiency virus (HIV) activities of halogenated gomisin J derivatives, new nonnucleoside inhibitors of HIV type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Gomisin M1 and Related Lignans

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gomisin M1 is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, a plant with a long history in traditional medicine. While research specifically detailing the broad biological activities of this compound is limited, its potent anti-HIV activity serves as a significant point of interest. This technical guide summarizes the currently available data on this compound and provides a comprehensive overview of the well-documented biological activities of structurally related gomisin lignans, such as Gomisin A, G, J, and N. By examining these related compounds, we can infer potential mechanisms and therapeutic applications for this compound and the broader class of dibenzocyclooctadiene lignans. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a resource for researchers in pharmacology and drug discovery.

Biological Activity of this compound

Research into the specific biological activities of this compound has primarily focused on its antiviral properties. It has been identified as a potent agent against the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

This compound has demonstrated significant inhibitory effects on HIV-1.[1][2] The primary quantitative measure of this activity is its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity.

Table 1: Quantitative Data for this compound Anti-HIV-1 Activity

| Compound | Activity | Cell Line | EC50 (μM) | Therapeutic Index (TI) | Reference |

| (+/-)-Gomisin M1 | Anti-HIV-1 | H9 T cells | <0.65 | >68 | [1][2] |

Experimental Protocol: Anti-HIV-1 Assay

While a complete, detailed protocol is not available in the cited literature, the fundamental methodology for determining anti-HIV activity in H9 T cells can be outlined.

Experimental Workflow for Anti-HIV-1 Assay

Caption: General workflow for assessing the anti-HIV activity of this compound.

Methodology Outline:

-

Cell Culture: Human H9 T-lymphocyte cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Infection: Cultured H9 T cells are infected with a standardized amount of HIV-1.

-

Treatment: Immediately following infection, the cells are treated with various concentrations of this compound. A control group receives no treatment.

-

Incubation: The treated and untreated cells are incubated for a period of 4 days to allow for viral replication.[2]

-

Quantification of Viral Activity: After incubation, the supernatant is collected, and the level of HIV-1 replication is quantified, typically by measuring the concentration of the viral p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: A parallel experiment is conducted on uninfected H9 T cells treated with the same concentrations of this compound to determine the compound's cytotoxicity, often using an MTT assay.

-

Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the log of this compound concentration. The Therapeutic Index (TI) is determined by dividing the 50% cytotoxic concentration (CC50) by the EC50.

Biological Activities of Related Gomisin Lignans

To build a more complete picture of the potential therapeutic activities of this compound, this section details the scientifically documented effects of other lignans from the gomisin family, including Gomisin A, G, J, and N. These compounds share a core dibenzocyclooctadiene structure and exhibit a range of anti-inflammatory, anticancer, hepatoprotective, and neuroprotective properties.

Anti-Inflammatory Effects

Several gomisin lignans, particularly Gomisin G, J, and N, have been shown to suppress inflammatory responses in various experimental models.[3][4][5]

Key Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: They reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the blockage of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38, ERK1/2, JNK).[4][5]

-

Induction of Heme Oxygenase-1 (HO-1): Gomisins G and J induce the expression of the antioxidant enzyme HO-1 via the nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which contributes to their anti-inflammatory action.[3]

Anti-inflammatory Signaling Pathway of Gomisin J/N

Caption: Gomisin J and N inhibit LPS-induced inflammation via MAPK and NF-κB pathways.[4]

Anticancer Activity

Lignans such as Gomisin J, L1, and N have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including liver, breast, and ovarian cancers.[6][7][8]

Key Mechanisms:

-

Induction of Apoptosis: Gomisin N and L1 trigger programmed cell death (apoptosis) in cancer cells.[6][7] Gomisin J has been shown to induce both apoptosis and necroptosis, a form of programmed necrosis.[8]

-

Cell Cycle Arrest: Gomisin A can induce G1 phase cell cycle arrest, particularly in combination with TNF-α.[9]

-

Inhibition of Pro-survival Pathways: Gomisin N exerts its anti-liver cancer effects by inhibiting the PI3K-Akt signaling pathway and regulating the mTOR-ULK1 pathway, which is involved in autophagy.[6]

Table 2: Quantitative Data for Anticancer Activities of Gomisin Lignans

| Compound | Activity | Cell Line(s) | IC50 (μM) | Reference |

| Gomisin L1 | Cytotoxicity / Growth Inhibition | A2780 (Ovarian) | 21.92 ± 0.73 | [7] |

| Gomisin L1 | Cytotoxicity / Growth Inhibition | SKOV3 (Ovarian) | 55.05 ± 4.55 | [7] |

| Gomisin N | Apoptosis Induction (High Conc.) | Hepatic Carcinoma | ~320 | [10] |

| Gomisin J | Cytotoxicity (Concentration-dependent) | MCF7, MDA-MB-231 (Breast) | <24.8 (as µg/mL) | [8] |

Hepatoprotective Effects

Gomisin A and N are well-documented for their ability to protect the liver from injury induced by toxins or alcohol.[11][12][13]

Key Mechanisms:

-

Antioxidant Activity: Gomisin A mitigates oxidative stress by decreasing hepatic lipid peroxidation and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[12]

-

Anti-inflammatory Action: It reduces the expression of inflammatory mediators (TNF-α, IL-1β) by inhibiting NF-κB activation in the liver.[12]

-

Metabolic Regulation: Gomisin N alleviates alcohol-induced liver injury by improving lipid metabolism and reducing oxidative stress, partly through the activation of the SIRT1-AMPK signaling pathway.[11]

Hepatoprotective Signaling of Gomisin N

Caption: Gomisin N protects against ethanol-induced liver injury via SIRT1/AMPK.[11]

Neuroprotective Effects

Emerging research indicates that gomisins, such as J and N, possess neuroprotective properties.

Key Mechanisms:

-

Ischemia/Reperfusion Injury: Gomisin J attenuates cerebral ischemia/reperfusion injury in rats by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[14][15] It enhances the Nrf2/HO-1 pathway and reduces levels of apoptotic and inflammatory markers.[14]

-

Alzheimer's Disease Models: Gomisin N has shown potential in rescuing cognitive impairment in animal models of Alzheimer's disease by targeting GSK3β and activating the Nrf2 signaling pathway to combat oxidative stress.[16]

Conclusion

While this compound is primarily characterized by its potent anti-HIV activity, the extensive research on its structural analogs provides a strong rationale for investigating its potential in other therapeutic areas. The common dibenzocyclooctadiene lignan scaffold is associated with significant anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects, often mediated through the modulation of key signaling pathways like NF-κB, MAPK, PI3K/Akt, and Nrf2. Future research should aim to fully elucidate the biological activity profile of this compound, validate the mechanisms observed in related compounds, and explore its therapeutic potential beyond virology. This guide serves as a foundational resource for directing such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sentosacy.com [sentosacy.com]

- 6. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Anti-HIV-1 Mechanism of Gomisin M1: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the anti-HIV-1 activity and core mechanism of action of Gomisin M1, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiretroviral agents.

Executive Summary

This compound has demonstrated potent in vitro activity against the Human Immunodeficiency Virus type 1 (HIV-1). Extensive research has identified its primary mechanism of action as the non-nucleoside inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This guide summarizes the quantitative data on its antiviral efficacy, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key pathways and experimental workflows.

Quantitative Anti-HIV-1 Activity of this compound and Related Lignans

This compound exhibits significant potency against HIV-1 in cell-based assays. The following table summarizes the key quantitative data for this compound and other related lignans isolated from Schisandra rubriflora.

| Compound | EC50 (µM) | Therapeutic Index (TI) | Cell Line | Notes |

| (±)-Gomisin M1 | <0.65 | >68 | H9 | Most potent compound identified in the initial study.[1] |

| Rubrisandrin A | 2.8 | >19 | H9 | A novel lignan isolated from Schisandra rubriflora.[1] |

| Gomisin J | 2.1 | >15 | H9 | A known lignan with demonstrated anti-HIV activity.[1] |

| (+)-Gomisin M2 | 2.4 | >23 | H9 | Another related lignan showing anti-HIV activity.[1] |

| Schisanhenol | 3.5 | >15 | H9 | A known lignan with anti-HIV activity.[1] |

| This compound (HDS2) | 1-3 | Not Reported | Various | Confirmed as a non-nucleoside reverse transcriptase inhibitor (NNRTI) across various viral strains.[2] |

Core Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Subsequent investigations have definitively characterized this compound (also referred to as HDS2 in some literature) as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.

The identification of this compound as an NNRTI was confirmed through in vitro enzyme assays and quantitative PCR (qPCR).[2] While specific enzymatic IC50 values for this compound are not yet publicly available, the potent cellular EC50 values and the confirmed mechanism of action for this structural class strongly support its role as a direct inhibitor of the reverse transcriptase enzyme.

Signaling Pathway of HIV-1 Reverse Transcription and Inhibition by this compound

The following diagram illustrates the process of HIV-1 reverse transcription and the inhibitory action of this compound.

Caption: HIV-1 Reverse Transcription and this compound Inhibition.

Putative Selectivity Profile

Based on studies of structurally related lignans, such as halogenated gomisin J derivatives, it is plausible that this compound exhibits a high degree of selectivity for HIV-1 reverse transcriptase. The study on gomisin J derivatives showed no inhibitory activity against HIV-1 protease. This suggests that this compound is unlikely to be a broad-spectrum enzyme inhibitor and may not significantly affect other key HIV-1 enzymes like protease or integrase. However, direct experimental evidence for this compound against these other viral targets is currently lacking.

Detailed Experimental Protocols

The following sections describe the methodologies employed to characterize the anti-HIV-1 activity of this compound.

Anti-HIV-1 Activity Assay in H9 T-lymphocytes

This assay was utilized in the initial discovery of this compound's potent anti-HIV activity.

-

Objective: To determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the test compound, and to calculate the therapeutic index (TI = CC50/EC50).

-

Cell Line: H9 human T-lymphocytes.

-

Virus: HIV-1 (IIIB isolate).

-

Protocol:

-

H9 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

Following infection, the cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator.

-

The concentration of p24 antigen in the culture supernatant is quantified by ELISA as a measure of viral replication.

-

Cell viability is assessed using the MTT assay to determine the CC50.

-

The EC50 is calculated as the concentration of this compound that inhibits p24 production by 50% compared to the virus control.

-

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Putative)

While the specific protocol used for this compound is not detailed in the available literature, a standard non-nucleoside reverse transcriptase inhibitor assay would be performed as follows to determine the enzymatic IC50.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of purified HIV-1 RT.

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Substrate: A homopolymeric template-primer such as poly(rA)-oligo(dT).

-

Protocol:

-

The reaction is performed in a 96-well plate.

-

Each well contains a reaction mixture with buffer, MgCl2, DTT, the poly(rA)-oligo(dT) template/primer, and [³H]-dTTP.

-

Serial dilutions of this compound are added to the wells.

-

The reaction is initiated by the addition of recombinant HIV-1 RT.

-

The plate is incubated at 37°C for 1 hour.

-

The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated and collected on a filter mat.

-

The radioactivity on the filter mat is measured using a scintillation counter.

-

The IC50 is calculated as the concentration of this compound that reduces the RT activity by 50% compared to the enzyme control.

-

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines the logical workflow to characterize the anti-HIV-1 mechanism of a novel compound like this compound.

Caption: Workflow for elucidating the anti-HIV-1 mechanism of action.

Conclusion

This compound is a potent anti-HIV-1 agent with a well-defined mechanism of action as a non-nucleoside reverse transcriptase inhibitor. Its novel dibenzocyclooctadiene lignan scaffold presents a promising avenue for the development of new antiretroviral drugs. Further studies are warranted to determine its enzymatic IC50 against HIV-1 RT, to fully characterize its resistance profile, and to evaluate its potential for in vivo efficacy and safety. The detailed methodologies and data presented in this guide provide a solid foundation for future research and development efforts in this area.

References

In Vitro Anti-inflammatory Effects of Gomisin M1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M1 is a lignan compound isolated from the plant Schisandra chinensis, a plant with a long history of use in traditional medicine for treating various inflammatory conditions. Lignans from Schisandra chinensis have garnered significant interest in the scientific community for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound and related lignans, focusing on their mechanisms of action, supported by experimental data and protocols. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related gomisins to provide a robust understanding of its potential anti-inflammatory activities.

Core Anti-inflammatory Mechanisms

Gomisin lignans, as a class of compounds, exert their anti-inflammatory effects primarily through the modulation of two key intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Several gomisin compounds have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Gomisins have been demonstrated to interfere with the phosphorylation and activation of key MAPK proteins, such as p38, ERK1/2, and JNK, leading to a downstream reduction in inflammatory responses.[1]

Quantitative Data on Anti-inflammatory Effects of Gomisin Lignans

Table 1: Inhibition of Nitric Oxide (NO) Production by Gomisin Lignans in LPS-stimulated RAW 264.7 Macrophages

| Gomisin Compound | Concentration | % Inhibition of NO Production | IC50 Value | Reference |

| Gomisin A | 10 µM | Significant Inhibition | Not Reported | |

| Gomisin J | 10 µM | Significant Inhibition | Not Reported | [1] |

| Gomisin N | 10 µM | Significant Inhibition | Not Reported | [1] |

| Schisandrin C | 10 µM | Significant Inhibition | Not Reported | [1] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Gomisin Lignans in LPS-stimulated RAW 264.7 Macrophages

| Gomisin Compound | Cytokine | Concentration | % Inhibition | Reference |

| Gomisin A | TNF-α | 10 µM | Significant Inhibition | |

| Gomisin A | IL-6 | 10 µM | Significant Inhibition | |

| Gomisin A | IL-1β | 10 µM | Significant Inhibition | |

| Gomisin G | TNF-α | 40 µM | Significant Inhibition | [2] |

| Gomisin G | IL-1β | 40 µM | Significant Inhibition | [2] |

| Gomisin G | IL-6 | 40 µM | Significant Inhibition | [2] |

| Gomisin J | TNF-α | 40 µM | Significant Inhibition | [2] |

| Gomisin J | IL-1β | 40 µM | Significant Inhibition | [2] |

| Gomisin J | IL-6 | 40 µM | Significant Inhibition | [2] |

| Gomisin N | TNF-α | Not Specified | Significant Inhibition | [3] |

| Gomisin N | IL-6 | Not Specified | Significant Inhibition | [3] |

| Gomisin R | TNF-α | Not Specified | Significant Inhibition | |

| Gomisin R | IL-1β | Not Specified | Significant Inhibition | |

| Gomisin R | IL-6 | Not Specified | Significant Inhibition |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Production Assays (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Follow the cell culture and treatment protocol as described above.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Culture and treat the cells as described above.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing the anti-inflammatory effects of this compound.

References

- 1. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Gomisin M1: A Technical Guide for Researchers and Drug Development Professionals

Molecular Formula: C₂₂H₂₆O₆ Molecular Weight: 386.44 g/mol

This technical guide provides an in-depth overview of Gomisin M1, a lignan compound with the molecular formula C₂₂H₂₆O₆. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, biological activities, and potential mechanisms of action.

Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its solubility has been reported in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] Detailed physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆O₆ | --INVALID-LINK-- |

| Molecular Weight | 386.44 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | --INVALID-LINK-- |

| CAS Number | 82467-50-3 | --INVALID-LINK-- |

| Appearance | White to off-white solid | MedChemExpress |

| Boiling Point (Predicted) | 568.6±50.0 °C | ChemicalBook |

| Density (Predicted) | 1.195±0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 8.96±0.60 | ChemicalBook |

| XLogP3 | 4.8 | --INVALID-LINK-- |

Biological Activity

The primary reported biological activity of this compound is its potent anti-HIV activity.[1][4] While extensive research on other biological effects of this compound is limited, studies on structurally related gomisins suggest potential anti-inflammatory, neuroprotective, and anticancer properties.

Anti-HIV Activity

This compound has demonstrated significant inhibitory effects against the Human Immunodeficiency Virus (HIV).[1]

| Parameter | Value | Cell Line | Source |

| EC₅₀ | <0.65 µM | H9 T cell lines | --INVALID-LINK-- |

| Therapeutic Index (TI) | >68 | H9 T cell lines | --INVALID-LINK-- |

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay in H9 T Cell Lines

This protocol is a generalized procedure based on common methodologies for assessing anti-HIV activity in H9 T-lymphocyte cultures.

1. Cell Culture and Virus Propagation:

-

H9 T cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

HIV-1 is propagated in H9 cells, and the virus-containing supernatant is harvested and stored.

2. Cytotoxicity Assay (MTT Assay):

-

H9 cells are seeded in a 96-well plate and treated with various concentrations of this compound to determine its cytotoxic concentration (CC₅₀).

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3. Anti-HIV Assay:

-

H9 cells are infected with a standardized amount of HIV-1.

-

Infected cells are then treated with non-toxic concentrations of this compound.

-

The antiviral activity is evaluated by measuring the inhibition of viral replication, often by quantifying a viral protein like p24 antigen in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) or by assessing the inhibition of virus-induced cytopathic effects.

4. Data Analysis:

-

The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated.

-

The therapeutic index (TI) is determined as the ratio of CC₅₀ to EC₅₀.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, research on other gomisins suggests potential involvement of key inflammatory and cell survival pathways such as NF-κB, MAPK, and PI3K/Akt. The following diagrams illustrate these pathways, which may be relevant to the biological activities of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Caption: Potential involvement of this compound in the PI3K-Akt signaling pathway.

Summary and Future Directions

This compound is a promising natural product with potent anti-HIV activity. The available data provides a solid foundation for further investigation into its therapeutic potential. However, to fully understand its pharmacological profile, more in-depth studies are required, particularly concerning:

-

Mechanism of Anti-HIV Action: Elucidating the precise molecular target of this compound in the HIV life cycle.

-

Broader Biological Screening: Systematically evaluating its anti-inflammatory, neuroprotective, and anticancer activities with quantitative assays.

-

Signaling Pathway Analysis: Investigating the direct effects of this compound on key signaling pathways like NF-κB, MAPK, and PI3K/Akt to understand its mechanism of action at the molecular level.

-

In Vivo Studies: Conducting animal studies to assess the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Gomisin M1: A Technical Review of a Promising Anti-HIV Agent and its Bioactive Relatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M1 is a lignan isolated from the plant Schisandra chinensis, a plant with a long history in traditional medicine. While research specifically on this compound is limited, the available data points to its potent anti-HIV activity. This technical guide provides a comprehensive overview of the current literature on this compound, supplemented with in-depth information on closely related gomisins to offer a broader perspective on the potential therapeutic applications and mechanisms of action for this class of compounds. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and further research.

Quantitative Pharmacological Data

The available quantitative data for this compound and its related compounds are summarized below. Due to the limited specific data for this compound, information on other gomisins is included to provide a comparative context for their biological activities.

| Compound | Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| This compound | Anti-HIV-1 | H9 T cells | EC50 | <0.65 µM | [1] |

| This compound | Anti-HIV-1 | H9 T cells | Therapeutic Index (TI) | >68 | [1] |

| Gomisin L1 | Cytotoxicity (Leukemia) | HL-60 | IC50 | 82.02 µM | [2] |

| Gomisin L1 | Cytotoxicity (Cervical Cancer) | HeLa | IC50 | 166.19 µM | [2] |

| Gomisin L1 | Cytotoxicity (Breast Cancer) | MCF7 | IC50 | >200 µM | [2] |

| Gomisin L1 | Cytotoxicity (Ovarian Cancer) | A2780 | IC50 | 21.92 ± 0.73 µM | [2] |

| Gomisin L1 | Cytotoxicity (Ovarian Cancer) | SKOV3 | IC50 | 55.05 ± 4.55 µM | [2] |

| Gomisin M2 | Cytotoxicity (Breast Cancer) | MDA-MB-231 | IC50 | ~57-60 µM | [3] |

| Gomisin M2 | Cytotoxicity (Breast Cancer) | HCC1806 | IC50 | ~57-60 µM | [3] |

| Gomisin J | Neuroprotection | HT22 cells (t-BHP induced) | EC50 | 43.3 ± 2.3 µM |

Key Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments cited in the literature concerning gomisins.

Anti-HIV Activity Assay (General Protocol)

This protocol is a generalized representation of methods used to determine the anti-HIV activity of compounds like this compound.

-

Cell Culture: H9 T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Preparation: HIV-1 stocks are prepared by infecting susceptible cells and harvesting the virus-containing supernatant. The viral titer is determined using a standard p24 antigen assay.

-

Cytotoxicity Assay: To determine the toxicity of the compound, uninfected H9 cells are incubated with serial dilutions of this compound for 4 days. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated.

-

Antiviral Assay: H9 cells are infected with HIV-1 at a specific multiplicity of infection (MOI). Immediately after infection, serial dilutions of this compound are added.

-

Endpoint Measurement: After 4 days of incubation, the protective effect of the compound is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA). The 50% effective concentration (EC50) is the concentration of the compound that inhibits p24 production by 50%.

-

Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of gomisins on protein expression and phosphorylation in signaling pathways.

-

Cell Lysis: Cells treated with the gomisin of interest are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathway for this compound's anti-HIV activity is not yet fully elucidated, studies on related gomisins have revealed their involvement in several key cellular signaling cascades.

Anti-Cancer Signaling of Gomisin N in Liver Cancer

Gomisin N has been shown to exert its anti-liver cancer effects by modulating the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and by regulating autophagy through the mTOR/ULK1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

Gomisin M1 therapeutic potential

An In-depth Technical Guide to the Therapeutic Potential of Gomisin M1

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis[]. Lignans from this plant are well-documented for a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects[2]. While research on this compound is still emerging, it has shown significant promise in specific therapeutic areas. Notably, there appears to be a close relationship in the literature between this compound and Gomisin L1, with some sources using the names interchangeably or referring to them as stereoisomers[][3]. This guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its anti-HIV and potential anti-cancer activities, supported by available quantitative data and mechanistic insights.

Core Therapeutic Areas and Mechanism of Action

Anti-HIV Activity

The most potent biological activity reported for this compound is its anti-human immunodeficiency virus (HIV) effect. In studies using human H9 T cell lines, (±)-Gomisin M1 demonstrated potent anti-HIV-1 activity[4].

-

Mechanism of Action : The precise molecular mechanism by which this compound exerts its anti-HIV effect is not fully detailed in the provided search results. However, its efficacy in T cell lines suggests an interference with the viral life cycle within these host cells[4].

Anti-Cancer Potential (via Gomisin L1)

Given the noted overlap with Gomisin L1, its anti-cancer properties are relevant to the potential applications of this compound[2][5]. Gomisin L1 has been shown to inhibit the growth of human ovarian cancer cells (A2780 and SKOV3) by inducing apoptotic cell death[2].

-

Mechanism of Action : The anti-cancer effect is mediated by the generation of intracellular reactive oxygen species (ROS). Gomisin L1 appears to activate NADPH oxidase (NOX), a transmembrane protein that produces ROS[2]. The resulting oxidative stress triggers the apoptotic cascade within the cancer cells. This pro-oxidant activity in cancer cells is noteworthy, as many lignans are otherwise known for their antioxidant properties[2].

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound and the closely related Gomisin L1 across different therapeutic areas.

| Compound | Therapeutic Area | Model System | Metric | Value | Reference |

| (±)-Gomisin M1 | Anti-HIV | H9 T Cells | EC₅₀ | <0.65 µM | [4] |

| (±)-Gomisin M1 | Anti-HIV | H9 T Cells | Therapeutic Index (TI) | >68 | [4] |

| Gomisin L1 | Anti-Cancer | HL-60 Leukemia Cells | IC₅₀ | 82.02 µM | [2] |

| Gomisin L1 | Anti-Cancer | HeLa Cervical Cancer Cells | IC₅₀ | 166.19 µM | [2] |

| Gomisin L1 | Anti-Cancer | MCF7 Breast Cancer Cells | IC₅₀ | >200 µM | [2] |

| Gomisin L1 | Anti-Cancer | SKOV3 Ovarian Cancer Cells | Treatment Conc. | 60 µM | [2] |

Signaling Pathways and Experimental Workflows

Gomisin L1-Induced Apoptotic Pathway in Ovarian Cancer

The mechanism by which Gomisin L1 induces apoptosis in ovarian cancer cells involves the activation of NADPH Oxidase (NOX) to generate ROS, leading to cell death.

General Workflow for In Vitro Anti-Cancer Assessment

The evaluation of a compound like Gomisin L1 for its anti-cancer effects typically follows a multi-step in vitro process to determine cytotoxicity and elucidate the mechanism of action.

Summary of Experimental Protocols

Detailed experimental protocols require access to the full-text articles. However, based on the provided information, the methodologies can be summarized as follows:

Anti-HIV Activity Assay[4]

-

Cell Line: Human H9 T cells.

-

Compound: (±)-Gomisin M1.

-

Methodology: The H9 T cell line is infected with HIV-1 and subsequently treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a period of 4 days.

-

Endpoint: The anti-HIV-1 activity is measured to determine the EC₅₀ (the concentration of the drug that provides half-maximal response). The therapeutic index (TI) is calculated as the ratio of the cytotoxic concentration to the effective concentration.

Cell Growth Inhibition and Apoptosis Assays[2]

-

Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF7).

-

Compound: Gomisin L1.

-

Growth Inhibition (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of Gomisin L1 for 48 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

-

The absorbance is read on a microplate reader to determine cell viability relative to an untreated control. The IC₅₀ (concentration that inhibits 50% of cell growth) is calculated.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Cells are treated with Gomisin L1 at a specified concentration (e.g., 60 µM for SKOV3).

-

After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed using a flow cytometer to quantify the percentage of apoptotic cells.

-

Mechanistic Studies for Anti-Cancer Activity[2]

-

ROS Production Measurement:

-

Cancer cells are treated with Gomisin L1.

-

A fluorescent probe sensitive to ROS (such as DCFH-DA) is added to the cells.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry or a fluorescence microscope.

-

-

Role of NADPH Oxidase (NOX):

-

Inhibitor Study: Cells are pre-treated with a NOX inhibitor (e.g., Diphenyleneiodonium chloride, DPI) for 30 minutes before being exposed to Gomisin L1. Cell viability is then measured using an MTT assay to see if the inhibitor can reverse the cytotoxic effects of Gomisin L1.

-

siRNA Knockdown: Cells are transfected with small interfering RNA (siRNA) specific to a subunit of NOX (e.g., p47phox). After knockdown is confirmed, the cells are treated with Gomisin L1, and both ROS production and cell viability are measured to confirm the role of NOX in the observed effects.

-

Conclusion and Future Directions

This compound exhibits potent and specific anti-HIV activity, marking it as a compound of significant interest for further virological research and drug development. Furthermore, if the interchangeability with Gomisin L1 is confirmed, its therapeutic potential could extend to oncology, specifically in inducing ROS-mediated apoptosis in cancers like ovarian cancer.

Future research should focus on:

-

Elucidating the precise molecular target of this compound in the HIV life cycle.

-

Confirming the chemical relationship between this compound and Gomisin L1 and evaluating if their biological activities are indeed shared.

-

In vivo studies to validate the anti-cancer efficacy and to assess the safety and pharmacokinetic profile of this compound/L1.

-

Exploring the therapeutic potential of this compound in other diseases where its parent lignans have shown activity, such as inflammatory disorders and neurodegenerative diseases.

References

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R(+)-Gomisin M1 | C22H26O6 | CID 5321170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Gomisin M1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin M1 is a lignan compound isolated from the fruit of Schisandra chinensis. Lignans from this plant have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These compounds have been shown to modulate key cellular signaling pathways, making them promising candidates for further investigation in drug development. This document provides detailed experimental protocols and application notes for the use of this compound in cell culture experiments, based on established methodologies for related gomisin compounds.

Data Presentation

Due to the limited availability of extensive research specifically on this compound, the following tables summarize quantitative data from studies on closely related gomisins (Gomisin A, J, L1, M2, and N) to provide a comparative reference for experimental design.

Table 1: Cytotoxicity of Gomisin Compounds in Various Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 Value (µM) | Duration of Treatment |

| This compound | A549 | Human Lung Carcinoma | > 10 | 3 days |

| Gomisin M2 | MDA-MB-231 | Human Breast Adenocarcinoma | 60 | 48 hours[1] |

| Gomisin M2 | HCC1806 | Human Breast Carcinoma | 57 | 48 hours[1] |

| Gomisin M2 | MCF10A | Human Breast Epithelial (Normal) | > 80 | 48 hours[1] |

| Gomisin L1 | A2780 | Human Ovarian Cancer | 21.92 ± 0.73 | Not Specified[2] |

| Gomisin L1 | SKOV3 | Human Ovarian Cancer | 55.05 ± 4.55 | Not Specified[2] |

| Gomisin J | MCF7 | Human Breast Adenocarcinoma | <10 µg/ml (antiproliferative) | Not Specified[3] |

| Gomisin J | MDA-MB-231 | Human Breast Adenocarcinoma | <10 µg/ml (antiproliferative) | Not Specified[3] |

| Gomisin A | HeLa | Human Cervical Cancer | Dose-dependent inhibition | 72 hours[4] |

Table 2: Anti-inflammatory Activity of Gomisin Compounds

| Compound | Cell Line | Model | Key Findings |

| Gomisin J, N | Raw 264.7 | LPS-induced inflammation | Reduced NO production and pro-inflammatory cytokines.[5][6] |

| Gomisin G, J | Raw 264.7 | P. gingivalis LPS-induced inflammation | Inhibited pro-inflammatory cytokine production via HO-1 induction.[7] |

| Gomisin R | Raw 264.7 | LPS-induced inflammation | Inhibited inflammatory factor secretion and NF-κB pathway.[8] |

| Gomisin M2 | HaCaT | TNF-α/IFN-γ-induced inflammation | Decreased inflammatory gene expression and inhibited STAT1/NF-κB.[9] |

Key Signaling Pathways

Gomisin compounds have been shown to modulate several critical signaling pathways involved in cancer and inflammation.

Caption: Signaling pathways modulated by Gomisin compounds.

Experimental Workflow

A general workflow for investigating the cellular effects of this compound is outlined below.

Caption: General experimental workflow for this compound cell culture studies.

Experimental Protocols

The following are detailed protocols for key experiments. These are generalized based on methodologies used for other gomisins and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Based on available data, a starting concentration range of 1 µM to 100 µM is recommended. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

This compound

-

6-well plates or larger culture dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against p-Akt, Akt, p-p38, p38, NF-κB p65, IκBα, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion